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  • Product: 3,5-Dichloro-N-methylaniline
  • CAS: 42266-03-5

Core Science & Biosynthesis

Foundational

Synthesis pathways for 3,5-Dichloro-N-methylaniline

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-N-methylaniline Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for 3,5-Dichloro-N-methylaniline, a substit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-N-methylaniline

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3,5-Dichloro-N-methylaniline, a substituted aniline derivative of interest in chemical synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical strategies, mechanistic underpinnings, and practical laboratory protocols for its preparation. We will first explore the synthesis of the critical precursor, 3,5-dichloroaniline, through established industrial and laboratory-scale routes, including catalytic reduction and hydrodechlorination. Subsequently, the guide details methodologies for the N-methylation of this intermediate to yield the target compound. Each section integrates theoretical principles with actionable, field-proven protocols, emphasizing safety, efficiency, and scalability. The causality behind experimental choices is elucidated to empower researchers in optimizing these methods for their specific applications.

Introduction and Strategic Overview

3,5-Dichloro-N-methylaniline (CAS No. 55567-93-6) is a halogenated N-alkylaniline.[1] Such compounds serve as versatile building blocks in organic synthesis, particularly as intermediates for agrochemicals, pharmaceuticals, and dyestuffs. The structural motif, featuring a secondary amine and a dichlorinated aromatic ring, offers specific reactivity and physicochemical properties. The electron-withdrawing nature of the two chlorine atoms at the meta positions significantly influences the basicity and nucleophilicity of the amino group and the reactivity of the benzene ring towards further substitution.[2]

The synthesis of 3,5-Dichloro-N-methylaniline is most logically approached as a two-stage process:

  • Formation of the 3,5-dichloroaniline core: This involves the synthesis of the primary aromatic amine precursor from commercially available starting materials.

  • N-methylation of the aniline core: This final step introduces the methyl group onto the nitrogen atom.

This guide will dissect both stages, presenting multiple viable pathways and the rationale for their selection.

G cluster_0 PART I: Synthesis of 3,5-Dichloroaniline Precursor cluster_1 PART II: N-Methylation Starting Materials Starting Materials 3,5-Dichloronitrobenzene 3,5-Dichloronitrobenzene Starting Materials->3,5-Dichloronitrobenzene Nitration/ Chlorination Polychloroanilines Polychloroanilines Starting Materials->Polychloroanilines Chlorination Precursor 3,5-Dichloroaniline 3,5-Dichloronitrobenzene->Precursor Pathway A: Catalytic Hydrogenation Polychloroanilines->Precursor Pathway B: Catalytic Hydrodechlorination Final Product 3,5-Dichloro-N-methylaniline Precursor->Final Product Methylation Step Methylating Agent Methylating Agent Dimethyl Sulfate Dimethyl Sulfate Methylating Agent->Dimethyl Sulfate Methanol Methanol Methylating Agent->Methanol Dimethyl Sulfate->Final Product Method 1: Classical Alkylation Methanol->Final Product Method 2: Catalytic Methylation G start Charge Autoclave: - 2,3,5,6-Tetrachloroaniline - HCl (aq) - H₂SO₄ (conc) - 5% Pd/C catalyst flush_N2 Flush with Nitrogen Gas start->flush_N2 flush_H2 Flush with Hydrogen Gas flush_N2->flush_H2 react Pressurize with H₂ (200 atm) Heat to 250°C Maintain for 2 hours flush_H2->react cool_vent Cool to Room Temperature Vent Excess Hydrogen react->cool_vent filter Filter to Remove Catalyst Wash Catalyst with Hot Water cool_vent->filter alkalize Combine Filtrate & Washings Make Alkaline (e.g., NaOH) Warm Solution filter->alkalize extract Cool Solution Extract with Methylene Chloride alkalize->extract distill Distill off Methylene Chloride Fractional Distillation of Crude Product extract->distill product Pure 3,5-Dichloroaniline distill->product

Caption: Experimental workflow for hydrodechlorination of 2,3,5,6-tetrachloroaniline.

Experimental Protocol: Hydrodechlorination of 2,3,5,6-Tetrachloroaniline [3]

  • Reactor Charging: In a 0.7 L tantalum or similar high-pressure autoclave, charge 57.7 g (0.25 mol) of 2,3,5,6-tetrachloroaniline, 250 ml of 36% aqueous hydrochloric acid, 5 ml of concentrated sulfuric acid, and 5 g of a 5% palladium on activated charcoal catalyst.

  • Inerting: Seal the autoclave and flush it first with nitrogen gas and then with hydrogen gas.

  • Reaction Conditions: Pressurize the autoclave with hydrogen to 200 atmospheres (gauge). Heat the reaction mixture to 250°C and maintain this temperature for 2 hours with efficient stirring.

  • Catalyst Removal: After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst twice with hot water.

  • Product Isolation: Combine the filtrate and the wash water. Render the solution alkaline with a suitable base (e.g., concentrated sodium hydroxide solution) while warming. After cooling, extract the product twice with 150 ml portions of methylene chloride.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the methylene chloride by distillation. The crude product is then purified by fractional distillation under vacuum to yield 3,5-dichloroaniline. [3][4]A yield of approximately 89% can be expected. [4]

PART II: N-Methylation of 3,5-Dichloroaniline

With the 3,5-dichloroaniline precursor in hand, the final step is the introduction of a methyl group to the nitrogen atom.

Method 1: Classical N-Alkylation with Dimethyl Sulfate

This is a traditional and effective method for N-methylation of anilines. The reaction proceeds via an SN2 mechanism where the nucleophilic amine attacks the electrophilic methyl group of dimethyl sulfate.

Causality and Expertise: Dimethyl sulfate is a potent methylating agent, leading to high conversion. However, it is extremely toxic and carcinogenic, requiring stringent safety precautions (use in a fume hood, appropriate personal protective equipment). The reaction is typically run in the presence of a base (e.g., sodium hydroxide) to neutralize the sulfuric acid byproduct, which would otherwise protonate the aniline and halt the reaction. [5]This method risks over-methylation to form the tertiary amine (N,N-dimethylaniline), which can be controlled by using a stoichiometric amount of the alkylating agent and carefully controlling reaction conditions.

Experimental Protocol: N-Methylation using Dimethyl Sulfate (Adapted from)[5]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 3,5-dichloroaniline (1 equiv.) in a suitable solvent like water or toluene.

  • Reagent Addition: Cool the mixture to below 10°C in an ice bath. Add dimethyl sulfate (1 equiv.) dropwise while stirring vigorously, ensuring the temperature remains low.

  • Base Addition: After the dimethyl sulfate addition is complete, stir for 1 hour. Then, add a 30% sodium hydroxide solution dropwise to neutralize the acid formed.

  • Work-up: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., toluene or benzene). Combine the organic phases.

  • Purification: The combined organic phase will contain a mixture of unreacted starting material, the desired N-methyl product, and the N,N-dimethyl byproduct. This mixture can be separated by fractional vacuum distillation or column chromatography.

Method 2: Catalytic N-Methylation using Methanol

A more modern and "greener" alternative to classical alkylating agents is the use of methanol as the methyl source over a heterogeneous catalyst. This approach avoids the use of highly toxic reagents and generates water as the only byproduct.

Causality and Expertise: This reaction falls under the category of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. The catalyst (e.g., a supported nickel or iridium complex) first dehydrogenates methanol to formaldehyde in situ. [6][7]The aniline then condenses with the formaldehyde to form an imine (or iminium ion). Finally, the catalyst uses the initially "borrowed" hydrogen to reduce the imine to the N-methylated product. This elegant cascade requires a sophisticated catalyst capable of mediating multiple steps. The advantage is high atom economy and improved safety profile.

Experimental Protocol: Catalytic N-Methylation with Methanol (Adapted from)[6]

  • Catalyst Preparation: A heterogeneous catalyst, such as a nickel-based catalyst (e.g., Ni/ZnAlOₓ), is required. These are often prepared via co-precipitation of metal nitrates to form a layered double hydroxide (LDH) precursor, followed by calcination and reduction.

  • Reaction Setup: In a high-pressure autoclave, add 3,5-dichloroaniline (1 mmol), methanol (10 mL), the activated catalyst (e.g., 40 mg), and a base such as NaOH (0.5 equiv.).

  • Inerting and Reaction: Seal the reactor and flush several times with nitrogen. Pressurize with nitrogen (e.g., 1 MPa). Heat the mixture to 160°C and stir for 16-24 hours.

  • Work-up and Analysis: After cooling and venting, the catalyst can be removed by filtration or magnetic separation. The reaction mixture is then analyzed (e.g., by GC-MS) to determine conversion and yield. [6]The product can be isolated by removing the methanol under reduced pressure and purifying the residue by chromatography or distillation.

Data Summary and Characterization

The final product, 3,5-Dichloro-N-methylaniline, should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource(s)
Molecular Formula C₇H₇Cl₂N[1]
Molar Mass 176.04 g/mol [1]
Appearance Expected to be a solid or oil, potentially colorless to light yellow[8][3]
¹H NMR (CDCl₃) Expected shifts (ppm): ~6.5-7.0 (Ar-H, 3H), ~3.8 (NH, 1H), ~2.8 (CH₃, 3H)[7][9]
¹³C NMR (CDCl₃) Expected shifts (ppm): ~150 (C-N), ~135 (C-Cl), ~110-120 (Ar-C), ~30 (CH₃)[7]
Mass Spec (EI) Molecular Ion [M]⁺ expected at m/z ≈ 175/177/179 due to Cl isotopes[9]

Conclusion

The synthesis of 3,5-Dichloro-N-methylaniline is reliably achieved through a two-stage process involving the initial formation of 3,5-dichloroaniline followed by N-methylation. For the precursor synthesis, catalytic hydrogenation of 3,5-dichloronitrobenzene offers a direct and clean route, while hydrodechlorination of polychloroanilines provides a viable alternative depending on starting material availability. For the subsequent N-methylation, classical alkylation with agents like dimethyl sulfate is effective but carries significant safety burdens. Modern catalytic methods using methanol as a C1 source represent a safer, more sustainable approach that is increasingly relevant in both academic and industrial settings. The choice of a specific pathway should be guided by considerations of scale, available equipment, safety protocols, and environmental impact.

References

  • Synthesis of 3,5-dichloroaniline. PrepChem.com. Available from: [Link]

  • CN103102276A - Method for preparing 3,5-dichloroaniline. Google Patents.
  • 3,5-Dichloroaniline. Wikipedia. Available from: [Link]

  • Process For Preparation Of 3, 5 Dichloroaniline. Quick Company. Available from: [Link]

  • CN112500295A - Production process of 3, 5-dichloronitrobenzene. Google Patents.
  • SU1199199A3 - Method of producing 3,5-dichloraniline. Google Patents.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available from: [Link]

  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. PubChem. Available from: [Link]

  • 3,5-Dichloro-N-methylaniline | C7H7Cl2N | CID 12377757. PubChem. Available from: [Link]

  • Effects of benzene and its metabolites on global DNA methylation in human normal hepatic L02 cells. PubMed. Available from: [Link]

  • A comparison of the cytogenetic alterations and global DNA hypomethylation induced by the benzene metabolite, hydroquinone, with those induced by melphalan and etoposide. PMC - NIH. Available from: [Link]

  • Effects of 5 cytosine methylation on the B-Z transition in DNA restriction fragments and recombinant plasmids. PubMed. Available from: [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. Available from: [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-N-methylaniline: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dichloro-N-methylaniline is a halogenated aromatic amine that, while not as extensively documented as some of its isomers, represents a val...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-N-methylaniline is a halogenated aromatic amine that, while not as extensively documented as some of its isomers, represents a valuable scaffold in synthetic organic chemistry. Its utility stems from the combined electronic effects of the dichloro substitution pattern on the aniline ring and the presence of an N-methyl group. These features modulate the reactivity and physicochemical properties of the molecule, making it a potential intermediate in the development of specialized pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 3,5-Dichloro-N-methylaniline, with a focus on the underlying chemical principles and practical methodologies.

Historical Context: A Tale of Two Precursors

The history of 3,5-Dichloro-N-methylaniline is intrinsically linked to the development of its parent compound, 3,5-dichloroaniline, and the evolution of N-methylation techniques.

The Emergence of 3,5-Dichloroaniline

3,5-Dichloroaniline was first synthesized in the early 20th century during a period of intense research into substituted anilines, primarily for the burgeoning dye industry.[1] The initial synthetic approaches were extensions of established methods for aniline modification, including direct chlorination and the reduction of nitrated aromatics. These early methods, while foundational, often contended with issues of regioselectivity and yield.

Over the years, more refined and efficient methods for the synthesis of 3,5-dichloroaniline have been developed, driven by its importance as a chemical intermediate.[2] It is a key building block in the production of various agrochemicals, azo dyes, and pharmaceuticals.[2] Notably, it is a precursor to the fungicide iprodione.[3]

The Advancement of N-Methylation of Anilines

The N-methylation of anilines is a fundamental transformation in organic synthesis, crucial for modifying the biological activity and physical properties of molecules.[4][5] Early methods often relied on stoichiometric methylating agents like methyl iodide or dimethyl sulfate, which, while effective, are hazardous and produce significant waste.

The latter half of the 20th century and the early 21st century have seen the advent of more sustainable and selective catalytic N-methylation methods. These modern techniques often utilize methanol or formic acid as the methyl source in the presence of transition metal catalysts, offering a greener and more atom-economical approach.

Synthesis of 3,5-Dichloro-N-methylaniline: A Two-Stage Approach

The synthesis of 3,5-Dichloro-N-methylaniline is best approached as a two-stage process: first, the synthesis of the precursor 3,5-dichloroaniline, followed by its N-methylation.

Stage 1: Synthesis of 3,5-Dichloroaniline

Several viable synthetic routes to 3,5-dichloroaniline exist, each with its own advantages and disadvantages.

This is a common and direct laboratory and industrial method.[6][7]

  • Reaction: 3,5-Dichloronitrobenzene is reduced to 3,5-dichloroaniline using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[6][7]

  • Causality of Experimental Choices:

    • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its ability to readily activate hydrogen and the nitro group on its surface.

    • Solvent: Ethanol is a common solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.[7]

    • Pressure: The reaction is typically carried out under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.[7]

  • Experimental Protocol: [7]

    • In a high-pressure reactor, dissolve 3,5-dichloronitrobenzene (1 equivalent) in ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously to ensure efficient mixing and mass transfer.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude 3,5-dichloroaniline, which can be further purified by recrystallization or chromatography.

This method can be advantageous if a more highly chlorinated aniline is a readily available starting material.

  • Reaction: For example, 2,3,5,6-tetrachloroaniline can be selectively dechlorinated to 3,5-dichloroaniline.

  • Experimental Protocol: [8][9]

    • In a high-pressure autoclave, charge 2,3,5,6-tetrachloroaniline, a 36% aqueous solution of hydrochloric acid, concentrated sulfuric acid, and a 5% palladium on activated charcoal catalyst.[8][9]

    • Flush the autoclave with nitrogen and then with hydrogen.[8][9]

    • Heat the reaction to 250°C under a hydrogen pressure of 200 atmospheres for 2 hours.[8][9]

    • After cooling and venting, filter off the catalyst and wash with hot water.[8][9]

    • Make the combined filtrate and washings alkaline and warm the solution.[8][9]

    • After cooling, extract the product with methylene chloride.[8][9]

    • Distill off the solvent and purify the product by fractional distillation to obtain 3,5-dichloroaniline.[8][9]

G cluster_0 Method 1: Hydrogenation cluster_1 Method 2: Dechlorination A 3,5-Dichloronitrobenzene B 3,5-Dichloroaniline A->B H2, Pd/C Ethanol C 2,3,5,6-Tetrachloroaniline D 3,5-Dichloroaniline C->D H2, Pd/C HCl, H2SO4

Caption: General scheme for the N-methylation of 3,5-dichloroaniline.

Physicochemical Properties and Data

PropertyValue
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol
CAS Number 42266-03-5
Appearance (Predicted) Solid
IUPAC Name 3,5-dichloro-N-methylaniline

Data sourced from PubChem. [10]

Applications in Research and Development

While specific, large-scale industrial applications of 3,5-Dichloro-N-methylaniline are not widely documented in publicly available literature, its structure suggests potential utility in several areas, primarily in the synthesis of more complex molecules.

Pharmaceutical Drug Development

N-methylaniline and its derivatives are important structural motifs in a variety of pharmaceuticals. [4][5]The N-methyl group can significantly impact a drug's pharmacokinetic properties, such as its lipophilicity, metabolic stability, and ability to cross the blood-brain barrier. The dichloro substitution pattern can further influence the molecule's electronic properties and binding interactions with biological targets. Therefore, 3,5-Dichloro-N-methylaniline serves as a potential starting material or intermediate for the synthesis of novel therapeutic agents.

Agrochemical Synthesis

The precursor, 3,5-dichloroaniline, is a known intermediate in the production of fungicides. [2][3]It is plausible that 3,5-Dichloro-N-methylaniline could be explored as a building block for new generations of pesticides. The specific substitution pattern on the aromatic ring is often crucial for the biological activity of agrochemicals, and N-alkylation can modulate their efficacy and environmental persistence.

Safety and Handling

3,5-Dichloro-N-methylaniline should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As with many chlorinated anilines, it is expected to be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

3,5-Dichloro-N-methylaniline is a synthetically accessible compound with potential applications in medicinal chemistry and agrochemical research. While its direct historical discovery is not well-documented, its synthesis is logically derived from the established chemistry of its precursors. The methods for producing 3,5-dichloroaniline are well-established, and modern catalytic techniques offer efficient and sustainable routes for its subsequent N-methylation. As the demand for novel and highly specific bioactive molecules continues to grow, compounds like 3,5-Dichloro-N-methylaniline may play an increasingly important role as versatile building blocks in the discovery and development of new chemical entities.

References

  • Synthesis of 3,5-dichloroaniline. PrepChem. (URL: [Link])

  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. PubChem. (URL: [Link])

  • Process For Preparation Of 3, 5 Dichloroaniline. Quick Company. (URL: [Link])

  • New Methodology for the N-Demethylation of Opiate Alkaloids. Organic Chemistry Portal. (URL: [Link])

  • Method for preparing 3,5-dichloroaniline.
  • 3,5-Dichloro-N-methylaniline | C7H7Cl2N | CID 12377757. PubChem. (URL: [Link])

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
  • N-Methylaniline | C7H9N | CID 7515. PubChem. (URL: [Link])

  • N‐Methylaniline. PUBLISSO. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Derivatization of 3,5-Dichloro-N-methylaniline for GC analysis

Anwendungs- und Protokollleitfaden Thema: Derivatisierung von 3,5-Dichlor-N-methylanilin für die GC-Analyse Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Zusammenfassung Dieser Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 3,5-Dichlor-N-methylanilin für die GC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

Dieser Applikationsleitfaden beschreibt eine detaillierte und validierte Methode zur Derivatisierung von 3,5-Dichlor-N-methylanilin für die quantitative Analyse mittels Gaschromatographie (GC). Die direkte Analyse polarer, stickstoffhaltiger Verbindungen wie substituierte Aniline stellt oft eine chromatographische Herausforderung dar, die sich in Form von Peak-Tailing und geringer Empfindlichkeit äußert. Durch die hier beschriebene Acylierungsreaktion mit Heptafluorbuttersäureanhydrid (HFBA) wird der Analyt in ein thermisch stabileres, weniger polares und für den Elektroneneinfangdetektor (ECD) hoch-empfindliches Derivat umgewandelt. Diese Methode ist besonders relevant für die Spurenanalytik in komplexen Matrices, wie sie in der Umweltanalytik oder bei der Untersuchung von Pestizidmetaboliten vorkommen.

Einleitung und wissenschaftlicher Hintergrund

3,5-Dichlor-N-methylanilin ist ein chloriertes aromatisches Amin, das als Metabolit oder Verunreinigung im Zusammenhang mit bestimmten Pestiziden und industriellen Chemikalien von Bedeutung ist. Seine genaue Quantifizierung ist für die Umweltüberwachung und toxikologische Studien von entscheidender Bedeutung. Die direkte GC-Analyse solcher Verbindungen ist jedoch problematisch. Die polare N-H-Gruppe der sekundären Aminfunktion neigt zu unerwünschten Wechselwirkungen mit aktiven Zentren (z. B. freien Silanolgruppen) auf der Oberfläche der GC-Säule und im Injektor. Dies führt zu einer schlechten Peakform (Tailing), irreversibler Adsorption und damit zu ungenauen und nicht reproduzierbaren Ergebnissen.

Die chemische Derivatisierung umgeht diese Probleme, indem der aktive Wasserstoff am Stickstoffatom durch eine unpolare, schützende Gruppe ersetzt wird.[1][2] Dieser Prozess hat drei wesentliche Vorteile:

  • Verbesserte Flüchtigkeit und thermische Stabilität: Das Derivat verdampft bei niedrigeren Temperaturen und zersetzt sich weniger wahrscheinlich im heißen GC-Injektor.

  • Reduzierte Polarität: Die Maskierung der polaren N-H-Gruppe minimiert die Wechselwirkungen mit der stationären Phase, was zu schärferen, symmetrischeren Peaks führt.

  • Erhöhte Detektorempfindlichkeit: Durch die Einführung von stark elektronegativen Atomen (in diesem Fall Fluor) wird die Empfindlichkeit des Elektroneneinfangdetektors (ECD) drastisch erhöht, was die Bestimmung von Spurenkonzentrationen ermöglicht.[3]

Für Amine sind Acylierung und Silylierung die gängigsten Derivatisierungsstrategien.[4] Die Acylierung mit perfluorierten Anhydriden wie Heptafluorbuttersäureanhydrid (HFBA) ist eine bewährte Methode, die stabile Derivate mit exzellenten chromatographischen Eigenschaften und hoher ECD-Ansprechempfindlichkeit liefert.[3]

Reaktionsmechanismus: Acylierung mit HFBA

Die Derivatisierung von 3,5-Dichlor-N-methylanilin mit HFBA ist eine nukleophile Acylsubstitution. Das freie Elektronenpaar des Stickstoffatoms im Anilin greift eines der elektrophilen Carbonyl-Kohlenstoffatome des HFBA-Moleküls an. Dies führt zur Bildung eines tetraedrischen Zwischenprodukts. Anschließend kollabiert dieses Intermediat, wobei die Heptafluorbutyrat-Gruppe als gute Abgangsgruppe abgespalten wird. Der gesamte Prozess wird durch eine Base wie Pyridin oder Triethylamin katalysiert, die das als Nebenprodukt entstehende Proton (aus der N-H-Gruppe) aufnimmt und so das Reaktionsgleichgewicht in Richtung des Produkts verschiebt.

Abbildung 1: Reaktionsmechanismus der HFBA-Acylierung

Detailliertes Versuchsprotokoll

Dieses Protokoll beschreibt die Derivatisierung in einem organischen Lösungsmittel. Es ist entscheidend, unter wasserfreien Bedingungen zu arbeiten, da Wasser mit dem HFBA-Reagenz reagiert und dessen Wirksamkeit herabsetzt.

Benötigte Reagenzien und Materialien
Reagenz / MaterialSpezifikationLieferant (Beispiel)Zweck
3,5-Dichlor-N-methylanilinAnalysenreiner Standard (>98%)Sigma-Aldrich, LGC StandardsAnalyt
Heptafluorbuttersäureanhydrid (HFBA)Derivatisierungsgrad (>99%)Thermo Scientific, Macherey-NagelDerivatisierungsreagenz
PyridinWasserfrei, >99.8%Merck, Sigma-AldrichKatalysator / Säurefänger
ToluolPestizid-Rückstandsgrad oder äquivalentVWR, Fisher ScientificLösungsmittel
NatriumsulfatWasserfrei, granuliertdiverseTrocknungsmittel
Natriumhydrogencarbonat-Lösung5% (w/v) in Milli-Q Wasserselbst hergestelltNeutralisation
Reaktionsgefäße2 mL Glasvials mit Schraubverschluss und PTFE-SeptumAgilent, WatersReaktionsgefäß
Heizblock oder WasserbadTemperaturregulierbardiverseReaktionswärme
Pipetten und SpitzenEinstellbare MikroliterpipettendiverseReagenzienzugabe
Vortex-MischerdiverseDurchmischung
Vorbereitung der Lösungen
  • Analyt-Stammlösung (100 µg/mL): 10 mg des 3,5-Dichlor-N-methylanilin-Standards in einen 100-mL-Messkolben einwiegen und mit Toluol zur Marke auffüllen.

  • Arbeitsstandards: Eine Kalibrierreihe (z. B. 0.1, 0.5, 1, 5, 10 µg/mL) durch Verdünnen der Stammlösung mit Toluol herstellen.

  • HFBA-Lösung (10% in Toluol): 1 mL HFBA vorsichtig zu 9 mL Toluol in einem verschließbaren Gefäß geben. Achtung: HFBA ist korrosiv und feuchtigkeitsempfindlich. Im Abzug arbeiten und persönliche Schutzausrüstung tragen. Diese Lösung sollte frisch angesetzt werden.

Schritt-für-Schritt Derivatisierungsworkflow
Abbildung 2: Workflow der Derivatisierung und Probenaufarbeitung
System der Selbstvalidierung

Um die Zuverlässigkeit des Protokolls zu gewährleisten, sollten bei jeder Probencharge die folgenden Kontrollen mitgeführt werden:

  • Reagenzienblindprobe: Ein leeres Vial, das alle Schritte des Protokolls durchläuft. Dies dient zur Überprüfung auf Kontaminationen durch Reagenzien oder die Laborumgebung.

  • Kalibrierstandard: Ein Standard aus der Mitte der Kalibrierreihe, der derivatisiert wird. Das Ergebnis bestätigt die Effizienz der Reaktion und die Stabilität des Systems.

  • Matrix-Spike: Einer realen Probe wird vor der Aufarbeitung eine bekannte Menge des Analyten zugesetzt. Die Wiederfindungsrate gibt Aufschluss über Matrixeffekte (Suppression oder Erhöhung des Signals).

GC-Analyseparameter

Die Analyse des N-(Heptafluorbutyryl)-3,5-dichlor-N-methylanilin-Derivats kann mittels GC-ECD für hohe Empfindlichkeit oder GC-MS zur sicheren Identifizierung und Quantifizierung durchgeführt werden.

ParameterGC-ECD EinstellungGC-MS EinstellungBegründung der Wahl
GC-Säule DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm)DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm)Guter Allrounder mit geringer Polarität, ideal für eine breite Palette von Analyten und bietet eine gute Trennleistung.
Trägergas Stickstoff oder Helium, 1.2 mL/minHelium, 1.2 mL/min (konstanter Fluss)Helium ist der Standard für MS-Anwendungen; Stickstoff ist für ECD kostengünstiger und oft ausreichend.
Injektor-Temperatur 250 °C250 °CGewährleistet eine schnelle und vollständige Verdampfung des Derivats ohne thermischen Abbau.
Injektionsmodus 1 µL, Splitless (1 min)1 µL, Splitless (1 min)Der Splitless-Modus ist für die Spurenanalyse erforderlich, um die maximale Analytmenge auf die Säule zu bringen.
Ofenprogramm 80°C (1 min), dann 15°C/min bis 280°C (5 min)80°C (1 min), dann 15°C/min bis 280°C (5 min)Das Programm ermöglicht eine gute Trennung von Lösungsmittel und potenziellen Störsubstanzen bei gleichzeitig kurzer Analysezeit.
Detektor-Temperatur 300 °CMS Transfer Line: 280 °C, Ionenquelle: 230 °CHält den Analyten in der Gasphase und verhindert Kondensation.
Detektor-spezifisch Makeup-Gas (N₂): 30 mL/minIonisationsmodus: Elektronenstoß (EI, 70 eV), Scan-Modus: SIMECD: Makeup-Gas verbessert die Empfindlichkeit. MS: EI ist robust und erzeugt reproduzierbare Spektren; SIM-Modus erhöht die Empfindlichkeit und Selektivität.
SIM-Ionen (m/z) -371 (M+) , 343, 204, 174Molekülion (M+) zur Bestätigung der Masse; charakteristische Fragmente zur sicheren Identifizierung und Quantifizierung.

Ergebnisse und Diskussion

Nach der Derivatisierung sollte 3,5-Dichlor-N-methylanilin einen scharfen, symmetrischen Peak im Chromatogramm zeigen. Im Vergleich zur direkten Injektion des un-derivatisierten Anilins wird eine signifikante Verbesserung der Peakform und eine drastische Steigerung der Signalintensität (insbesondere am ECD) erwartet.

Potenzielle Herausforderungen:

  • Unvollständige Derivatisierung: Kann durch feuchte Reagenzien oder eine zu niedrige Reaktionstemperatur/-zeit verursacht werden. Dies würde sich durch einen kleinen, tailenden Peak des ursprünglichen Anilins und einen zu kleinen Produktpeak äußern.

  • Matrixinterferenzen: Co-extrahierte Substanzen aus der Probe können ebenfalls derivatisiert werden und im Chromatogramm stören. Hier bietet die GC-MS-Analyse durch die Selektivität der Massenfragmentierung einen entscheidenden Vorteil.

  • Reagenzienüberschuss: Der große Überschuss an HFBA und dessen Nebenprodukt kann den Beginn des Chromatogramms stören. Eine optimierte Aufarbeitung (z. B. Neutralisationsschritt) und ein geeignetes Ofenprogramm sind hier entscheidend.

Schlussfolgerung

Die Acylierung von 3,5-Dichlor-N-methylanilin mit Heptafluorbuttersäureanhydrid (HFBA) ist eine robuste, reproduzierbare und hocheffektive Methode, um die Herausforderungen bei dessen GC-Analyse zu meistern. Das resultierende Derivat zeigt exzellente chromatographische Eigenschaften und ermöglicht durch die hohe Ansprechempfindlichkeit am ECD eine zuverlässige Quantifizierung im Spurenbereich. Das hier vorgestellte Protokoll bietet eine solide Grundlage für Forscher in der Umwelt-, Lebensmittel- und klinischen Analytik und kann als Ausgangspunkt für die Methodenentwicklung und -validierung für spezifische Probenmatrices dienen.

Referenzen

  • BenchChem. (2025). Application Note: Determination of 3,5-Dichloroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.

  • Phenomenex. (o. D.). Derivatisierung für die Gaschromatographie. Phenomenex Inc.

  • Sigma-Aldrich. (o. D.). Proline Derivatization and Enantioresolution by Chiral GC. MilliporeSigma.

  • Sklorz, M., et al. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 215-228.

  • Macherey-Nagel. (o. D.). Derivatisierungsmittel für die GC. Macherey-Nagel GmbH & Co. KG.

  • Kuitunen, M. L., et al. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(3), 799-807.

  • Reddit User Discussion. (2016). Mechanismus der Acylierung von Anilin mit Essigsäureanhydrid? Reddit r/chemhelp.

  • Wang, J., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 536-542.

Sources

Application

Application Notes and Protocols for the Diazotization and Coupling Reactions of 3,5-Dichloro-N-methylaniline

Introduction: The Synthetic Versatility of 3,5-Dichloro-N-methylaniline 3,5-Dichloro-N-methylaniline is a highly functionalized aromatic amine that serves as a valuable intermediate in the synthesis of a diverse array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of 3,5-Dichloro-N-methylaniline

3,5-Dichloro-N-methylaniline is a highly functionalized aromatic amine that serves as a valuable intermediate in the synthesis of a diverse array of chemical entities, including pharmaceuticals, agrochemicals, and, most notably, azo dyes.[1][2] The presence of two electron-withdrawing chlorine atoms on the aromatic ring, combined with the N-methylated amino group, imparts a unique reactivity profile that is crucial for its synthetic applications. The primary pathway to unlock its synthetic potential is through the diazotization of the amino group to form a highly reactive diazonium salt. This intermediate can then undergo a variety of transformations, with azo coupling being one of the most significant, leading to the formation of vividly colored azo compounds.[3][4]

This guide provides an in-depth exploration of the diazotization of 3,5-Dichloro-N-methylaniline and its subsequent coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. The content herein is curated for researchers, scientists, and professionals in drug development and materials science who seek to leverage this versatile building block in their synthetic endeavors.

Part 1: The Diazotization of 3,5-Dichloro-N-methylaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt through its reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[5][6] The resulting diazonium group (-N₂⁺) is an excellent leaving group, making diazonium salts highly valuable synthetic intermediates.[7]

Mechanistic Insights: The "Why" Behind the Protocol

The diazotization reaction proceeds through a series of well-defined steps, initiated by the formation of the true nitrosating agent, the nitrosonium ion (NO⁺).[7]

  • Generation of the Electrophile: In a strongly acidic medium (e.g., HCl, H₂SO₄), sodium nitrite is protonated to form nitrous acid (HNO₂). A subsequent protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion.[7]

  • N-Nitrosation: The lone pair of electrons on the nitrogen atom of 3,5-dichloro-N-methylaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide, which is then protonated in the acidic medium. The final step is the elimination of a water molecule to yield the stable arenediazonium ion.

The presence of the N-methyl group in the target molecule does not fundamentally alter this mechanism but can influence the reaction kinetics. The electron-donating nature of the methyl group may slightly increase the nucleophilicity of the nitrogen atom, while the two electron-withdrawing chlorine atoms decrease the basicity of the amine, potentially requiring strongly acidic conditions for the reaction to proceed efficiently.[8]

Visualizing the Diazotization Mechanism

Diazotization_Mechanism Diazotization Mechanism of 3,5-Dichloro-N-methylaniline cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + 2H⁺, -Na⁺ H+ Acid (H⁺) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, -H₂O Amine 3,5-Dichloro-N-methylaniline N_Nitrosamine N-Nitroso Intermediate Amine->N_Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide N_Nitrosamine->Diazohydroxide Tautomerization Diazonium_Salt 3,5-Dichlorophenyl(methyl)diazonium Ion Diazohydroxide->Diazonium_Salt + H⁺, -H₂O

Caption: Mechanism of Diazotization.

Protocol 1: Aqueous Diazotization of 3,5-Dichloro-N-methylaniline

This protocol outlines a standard procedure for the aqueous diazotization of 3,5-dichloro-N-methylaniline. The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Molar Equivalents
3,5-Dichloro-N-methylaniline176.041.76 g (10 mmol)1.0
Concentrated Hydrochloric Acid (~37%)36.46~3 mL (approx. 30 mmol)~3.0
Sodium Nitrite (NaNO₂)69.000.72 g (10.5 mmol)1.05
Deionized Water18.02As needed-
Ice-As needed-
Starch-Iodide Paper---

Procedure:

  • Preparation of the Amine Salt Suspension: In a 100 mL beaker or round-bottom flask equipped with a magnetic stirrer, add 3,5-dichloro-N-methylaniline (1.76 g, 10 mmol). To this, add 10 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (3 mL). Stir the mixture to form a fine suspension of the amine hydrochloride salt.

  • Cooling: Place the reaction vessel in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.[6]

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 5 mL of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine salt suspension over 15-20 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the loss of nitrous acid as gas. Ensure the temperature is strictly maintained below 5 °C throughout the addition. The exothermic nature of the reaction requires slow and controlled addition.[6]

  • Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes. The reaction is complete when a clear solution is formed, indicating the full conversion of the insoluble amine salt to the soluble diazonium salt.

  • Verification of Excess Nitrous Acid: To ensure complete diazotization, a slight excess of nitrous acid is used. Test for its presence by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • Quenching Excess Nitrous Acid (Optional but Recommended): Before proceeding to the coupling reaction, it is good practice to destroy the excess nitrous acid, as it can react with some coupling partners (especially phenols and anilines). Add a small amount of urea or sulfamic acid until the starch-iodide test is negative.

  • Immediate Use: The resulting cold solution of 3,5-dichlorophenyl(methyl)diazonium chloride is now ready for immediate use in the coupling reaction. Do not attempt to isolate the diazonium salt as a solid, as it can be explosive when dry. [7]

Part 2: Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or an aromatic amine, to form an azo compound (-N=N-).[9][10] These compounds are often intensely colored and form the basis of a vast class of synthetic dyes.[11]

Key Principles of Azo Coupling:
  • Electrophilicity of the Diazonium Ion: The reactivity of the diazonium ion is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like the two chlorine atoms in our case, increase the electrophilicity of the diazonium ion, making it more reactive.

  • Nucleophilicity of the Coupling Component: The coupling component must be highly activated with electron-donating groups, such as hydroxyl (-OH) or amino (-NR₂) groups.[3]

  • pH Control: The pH of the reaction medium is a critical parameter that must be carefully controlled.

    • For coupling with phenols: The reaction is typically carried out in mildly alkaline conditions (pH 8-10). In this pH range, the phenol is converted to the more strongly activating phenoxide ion.[11]

    • For coupling with aromatic amines: The reaction is performed in weakly acidic conditions (pH 4-6). This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, while being acidic enough to prevent the diazonium ion from converting to an unreactive diazohydroxide.[11]

Visualizing the Azo Coupling Workflow

Azo_Coupling_Workflow General Workflow for Azo Coupling cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Work-up & Purification Start 3,5-Dichloro-N-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Cold Diazonium Salt Solution Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling (Slow addition, maintain T & pH) Diazonium_Salt->Coupling_Reaction Coupling_Component Prepare Coupling Component (e.g., 2-Naphthol in NaOH) Coupling_Component->Coupling_Reaction Azo_Dye Azo Dye Precipitate Coupling_Reaction->Azo_Dye Isolation Isolation (Filtration) Azo_Dye->Isolation Purification Purification (Recrystallization) Isolation->Purification Final_Product Pure Azo Dye Purification->Final_Product

Caption: General workflow for Azo Coupling.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the 3,5-dichlorophenyl(methyl)diazonium salt with 2-naphthol, a common coupling partner, to produce a vibrant azo dye.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Notes
Cold Diazonium Salt Solution-From Protocol 1Use immediately after preparation
2-Naphthol144.171.44 g (10 mmol)-
Sodium Hydroxide (NaOH)40.00~1.5 gTo prepare a 10% aqueous solution
Deionized Water18.02As needed-
Ice-As needed-
Ethanol or other suitable solvent-For recrystallization-

Procedure:

  • Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in approximately 15 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained. The formation of the sodium salt of 2-naphthol (sodium 2-naphthoxide) is crucial for activating the aromatic ring for electrophilic attack.[1]

  • Cooling: Cool the 2-naphthoxide solution to 5-10 °C in an ice bath with vigorous stirring.

  • Azo Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred 2-naphthoxide solution over 20-30 minutes. A brightly colored precipitate of the azo dye should form immediately.[1] The slow addition and efficient stirring are essential for obtaining a finely divided, easily filterable product and for controlling the reaction temperature.

  • Completion of Reaction: After the addition is complete, continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.

  • Isolation of the Azo Dye: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral to pH paper. This removes any unreacted starting materials and inorganic salts.

  • Drying and Purification: Dry the crude azo dye in a desiccator or a drying oven at a moderate temperature (e.g., 60-80 °C). The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or toluene, to yield the pure azo dye.

Safety and Handling Considerations

  • 3,5-Dichloro-N-methylaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive.[7] Never isolate them in a dry state. Always use them in solution immediately after their preparation.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

Conclusion

The diazotization of 3,5-dichloro-N-methylaniline followed by azo coupling is a robust and versatile synthetic route for the creation of valuable azo compounds. The success of these reactions hinges on a solid understanding of the underlying mechanisms and meticulous control over key experimental parameters, particularly temperature and pH. The protocols provided in this guide offer a reliable foundation for researchers and scientists. However, as with any chemical synthesis, optimization may be necessary to achieve the desired yield and purity for specific applications. By adhering to the principles and procedures outlined, professionals in the fields of chemical synthesis and drug development can effectively utilize 3,5-dichloro-N-methylaniline as a key building block for innovation.

References

  • Benchchem. A Preliminary Investigation of 3,5-Dichloroaniline Reactivity: A Technical Guide. Benchchem.

  • American Chemical Society. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.

  • PubMed Central. Exploring Flow Procedures for Diazonium Formation. PMC.

  • Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal.

  • Benchchem. Application Notes and Protocols: Diazotization of Anilines for Iodination. Benchchem.

  • Benchchem. Application of 3,5-Dichloroaniline in Materials Science Research: Detailed Notes and Protocols. Benchchem.

  • Google Patents. Processes for the diazotization of 2,5-dichloroanilines. Google Patents.

  • YouTube. COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube.

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • Google Patents. Method for preparing 3,5-dichloroaniline. Google Patents.

  • Wikipedia. Azo coupling. Wikipedia.

  • National Institutes of Health. Classifications, properties, recent synthesis and applications of azo dyes. PMC.

  • PubChem. 3,5-Dichloroaniline. PubChem.

  • Chemistry LibreTexts. 23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts.

  • Chemguide. some reactions of diazonium ions. Chemguide.

  • Chemistry LibreTexts. 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Chemistry LibreTexts.

  • Google Patents. Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.

  • MDPI. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI.

  • Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. Quick Company.

  • Benchchem. A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline. Benchchem.

  • ResearchGate. Azo coupling reactions structures and mechanisms. ResearchGate.

  • PrepChem.com. Synthesis of 3,5-dichloroaniline. PrepChem.com.

  • ResearchGate. Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate.

  • International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. ijirset.

  • Plant Archives. SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives.

  • Oreate AI Blog. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. Oreate AI Blog.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Stability of 3,5-Dichloro-N-methylaniline Solutions

Welcome to the technical support center for 3,5-Dichloro-N-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dichloro-N-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of 3,5-Dichloro-N-methylaniline solutions. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction

3,5-Dichloro-N-methylaniline is a chlorinated aromatic amine used as an intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides.[1] Like many aniline derivatives, it is susceptible to degradation, which can compromise experimental results by introducing impurities and altering the concentration of the active compound. The primary degradation pathways include oxidation, photodegradation, and hydrolysis. Understanding and mitigating these processes are critical for obtaining accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 3,5-Dichloro-N-methylaniline degradation in solution?

A1: The degradation of 3,5-Dichloro-N-methylaniline is primarily caused by three factors:

  • Oxidation: Anilines are readily oxidized by atmospheric oxygen, a process that can be accelerated by light and heat. This often results in the formation of colored impurities due to polymerization and the formation of azo compounds.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the breakdown of the molecule.

  • Hydrolysis: Although generally less significant than oxidation and photodegradation, hydrolysis can occur, especially under strongly acidic or basic conditions and at elevated temperatures. The primary degradation product of the related compound 3,5-dichloroaniline under acidic conditions is 3,5-dichlorophenol.[2]

Q2: My solution of 3,5-Dichloro-N-methylaniline has turned yellow/brown. What does this indicate and is it still usable?

A2: A change in color from colorless to yellow or brown is a common indicator of degradation, most likely due to oxidation and the formation of polymeric byproducts.[3] The presence of these impurities can interfere with your experiments. It is strongly recommended to use freshly prepared solutions or to purify the discolored solution before use. The purity can be assessed using analytical techniques like HPLC or GC-MS.[3]

Q3: What is the expected shelf-life of a 3,5-Dichloro-N-methylaniline solution?

A3: The shelf-life of a 3,5-Dichloro-N-methylaniline solution is highly dependent on the solvent, concentration, and storage conditions (temperature, light exposure, and atmosphere). For optimal stability, solutions should be prepared fresh. If storage is necessary, it should be for the shortest possible duration under the recommended conditions outlined in the storage protocols below.

Q4: How does the N-methyl group affect the stability of 3,5-Dichloro-N-methylaniline compared to 3,5-dichloroaniline?

A4: The N-methyl group can influence the electronic properties and steric environment of the amino group. While N-alkylation can sometimes increase solubility in organic solvents, it can also affect the rate of oxidation.[1] The methyl group is electron-donating, which can increase the electron density on the nitrogen and the aromatic ring, potentially making the molecule more susceptible to oxidation compared to its primary amine counterpart, 3,5-dichloroaniline.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with 3,5-Dichloro-N-methylaniline solutions.

Issue 1: Rapid Discoloration of the Solution
  • Problem: Your freshly prepared solution of 3,5-Dichloro-N-methylaniline turns yellow or brown within a short period (hours to a day).

  • Possible Causes & Solutions:

    • Oxygen Exposure: The solution is likely being oxidized by dissolved or atmospheric oxygen.

      • Solution: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes. Handle the solution under an inert atmosphere using techniques such as a glovebox or Schlenk line.[4]

    • Light Exposure: The degradation is being accelerated by ambient light.

      • Solution: Prepare and store the solution in amber glass vials or wrap clear vials with aluminum foil to protect them from light.[5]

    • Solvent Impurities: The solvent may contain oxidizing impurities (e.g., peroxides in ethers like THF or dioxane).

      • Solution: Use high-purity, peroxide-free solvents. Test for peroxides before use, especially with older solvent stocks.

Issue 2: Inconsistent Results or Appearance of Unexpected Peaks in Analysis (HPLC/GC-MS)
  • Problem: You are observing variability between experimental runs or seeing unexpected peaks in your analytical chromatograms.

  • Possible Causes & Solutions:

    • Degradation During Experiment: The compound may be degrading over the course of your experiment due to prolonged exposure to harsh conditions (e.g., heat, light, incompatible reagents).

      • Solution: Minimize the duration of experiments where possible. Protect the reaction mixture from light and heat. Consider if any reagents in your system could be promoting oxidation.

    • Contaminated Glassware: Residual oxidizing agents or acids/bases on glassware can catalyze degradation.

      • Solution: Ensure all glassware is scrupulously cleaned and dried before use. A final rinse with a high-purity solvent that will be used in the experiment can be beneficial.

    • Inappropriate pH: Extreme pH conditions can promote hydrolysis.

      • Solution: If your experimental conditions allow, maintain a neutral pH. If acidic or basic conditions are required, be aware of the potential for accelerated degradation.

Data Presentation: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Solvent High-purity, deoxygenated aprotic solvents (e.g., acetonitrile, THF, dichloromethane).Minimizes exposure to oxygen and water, which can cause oxidation and hydrolysis.
Container Amber glass vials with PTFE-lined caps.Protects from light and prevents leaching of impurities from the container or cap liner.[5]
Atmosphere Inert gas (Nitrogen or Argon).Displaces oxygen to prevent oxidation.[6]
Temperature Cool (2-8 °C) or freezer storage.[7]Reduces the rate of chemical degradation.
Light Store in the dark.Prevents photodegradation.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 3,5-Dichloro-N-methylaniline
  • Solvent Preparation: Take a suitable volume of high-purity solvent (e.g., acetonitrile) in a flask. Sparge the solvent with dry nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of solid 3,5-Dichloro-N-methylaniline in an amber glass vial.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial containing the solid. Cap the vial tightly with a PTFE-lined cap and mix until the solid is completely dissolved.

  • Storage: If not for immediate use, flush the headspace of the vial with inert gas before sealing. Wrap the vial in parafilm to ensure a tight seal and store it in a cool, dark place (e.g., a refrigerator at 2-8 °C).

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Dilute a small aliquot of your 3,5-Dichloro-N-methylaniline solution with the mobile phase to a suitable concentration for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[8]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile is often effective.[8] The acidic mobile phase can help to protonate residual silanol groups on the column, reducing peak tailing for the basic aniline compound.[2]

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of 3,5-Dichloro-N-methylaniline.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of additional peaks, which would indicate impurities or degradation products. Compare the peak area of the main compound to the total peak area to estimate purity. For more definitive identification of degradation products, HPLC coupled with mass spectrometry (HPLC-MS) is recommended.[9]

Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways

3,5-Dichloro-N-methylaniline 3,5-Dichloro-N-methylaniline Oxidized Products Oxidized Products 3,5-Dichloro-N-methylaniline->Oxidized Products O2, light, heat Photodegradation Products Photodegradation Products 3,5-Dichloro-N-methylaniline->Photodegradation Products UV light Hydrolysis Product (3,5-Dichlorophenol) Hydrolysis Product (3,5-Dichlorophenol) 3,5-Dichloro-N-methylaniline->Hydrolysis Product (3,5-Dichlorophenol) H2O, acid/base, heat Polymeric Impurities Polymeric Impurities Oxidized Products->Polymeric Impurities cluster_prep Solution Preparation cluster_use Experimental Use Deoxygenate Solvent Deoxygenate Solvent Weigh Compound Weigh Compound Deoxygenate Solvent->Weigh Compound Dissolve under Inert Gas Dissolve under Inert Gas Weigh Compound->Dissolve under Inert Gas Store Properly Store Properly Dissolve under Inert Gas->Store Properly Use Freshly Prepared Solution Use Freshly Prepared Solution Store Properly->Use Freshly Prepared Solution Protect from Light & Heat Protect from Light & Heat Use Freshly Prepared Solution->Protect from Light & Heat Analyze Results Analyze Results Protect from Light & Heat->Analyze Results Troubleshoot Inconsistencies Troubleshoot Inconsistencies Analyze Results->Troubleshoot Inconsistencies

Caption: Recommended workflow for preparing and using solutions.

References

  • Benchchem. Technical Support Center: 3,5-Dichloroaniline Degradation in Acidic Conditions. N.p., n.d. Web.
  • MDPI. Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. International Journal of Molecular Sciences. 2024.
  • MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods. 2022.
  • Smolecule. Buy 3,5-Dichloro-N-methylaniline | 42266-03-5. N.p., n.d. Web.
  • PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information.
  • Wikipedia. 3,5-Dichloroaniline. N.p., n.d. Web.
  • PubMed. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry.
  • Loba Chemie. N-METHYLANILINE 98% MSDS. 2018.
  • PubChem. 3,5-Dichloro-N-methylaniline. National Center for Biotechnology Information.
  • Fisher Scientific.
  • MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods. 2022.
  • ResearchGate. Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. 2009.
  • Organic Chemistry Portal. Protective Groups. N.p., n.d. Web.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Royal Society of Chemistry. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
  • Sigma-Aldrich.
  • Master Organic Chemistry.
  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014.
  • Carl ROTH.
  • MDPI. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
  • Taylor & Francis Online. N-methylaniline – Knowledge and References. N.p., n.d. Web.
  • Benchchem. Technical Support Center: Purification of Crude 3,5-Dichloroaniline. N.p., n.d. Web.
  • AGR Enterprises. Material Safety Data Sheet - Meta Chloro Aniline MSDS. N.p., n.d. Web.
  • ACS Publications. Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry. 2002.
  • Benchchem. Technical Support Center: Synthesis of 3,5-Dichloroaniline. N.p., n.d. Web.
  • ResearchGate.
  • MIT. Handling air-sensitive reagents AL-134. N.p., n.d. Web.
  • Royal Society of Chemistry. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry. 2014.
  • ResearchGate. Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. N.p., n.d. Web.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2012.
  • YouTube.
  • Taylor & Francis Online. N-methylaniline – Knowledge and References. N.p., n.d. Web.
  • Thermo Fisher Scientific.
  • ACS Publications.
  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). 2013.
  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • MDPI. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation.
  • PrepChem.com. Synthesis of 3,5-dichloroaniline. N.p., n.d. Web.
  • Benchchem. A Comparative Guide to the Quantification of 3,5-Dichloroaniline: HPLC vs.
  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. 2008.
  • Carl ROTH.
  • Google Patents. SU1199199A3 - Method of producing 3,5-dichloraniline. N.p., n.d. Web.
  • ResearchGate. Protecting Groups in Solid-Phase Organic Synthesis. N.p., n.d. Web.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Interpreting the Isotopic Pattern of 3,5-Dichloro-N-methylaniline in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isotopic Patterns in Mass Spectrometry Mass spectrometry (MS) is an indispensable analytical technique that measures the m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Patterns in Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] One of the most powerful diagnostic features of a mass spectrum is the isotopic pattern, particularly for compounds containing elements with multiple naturally occurring stable isotopes. Chlorine is a prime example, existing as two major isotopes: ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively.[1][2] This approximate 3:1 abundance ratio provides a distinct signature in the mass spectrum, aiding in the unequivocal identification of chlorine-containing compounds.[3][4]

For molecules containing two chlorine atoms, such as 3,5-Dichloro-N-methylaniline, the isotopic pattern becomes more complex and even more informative. The presence of two chlorine atoms leads to a characteristic cluster of peaks in the molecular ion region, denoted as M, M+2, and M+4, with a predictable intensity ratio.[5] Understanding and correctly interpreting this pattern is crucial for confirming the elemental composition and structure of the analyte.

Deconstructing the Isotopic Pattern of 3,5-Dichloro-N-methylaniline

The molecular formula for 3,5-Dichloro-N-methylaniline is C₇H₇Cl₂N.[6] The presence of two chlorine atoms dictates the characteristic isotopic pattern. The relative intensities of the M, M+2, and M+4 peaks can be predicted based on the probabilities of the different isotopic combinations of the two chlorine atoms.

The possible combinations of the two chlorine isotopes are:

  • Both chlorine atoms as ³⁵Cl: This gives rise to the molecular ion peak (M).

  • One chlorine atom as ³⁵Cl and the other as ³⁷Cl: This contributes to the M+2 peak.

  • Both chlorine atoms as ³⁷Cl: This results in the M+4 peak.

Based on the natural abundance of the chlorine isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl), the expected intensity ratio for a dichlorinated compound is approximately 9:6:1 for the M:M+2:M+4 peaks.[5][7] This distinctive pattern is a powerful confirmation of the presence of two chlorine atoms in the molecule.

In addition to the chlorine isotopes, the presence of carbon-13 (¹³C), with a natural abundance of approximately 1.1%, will also contribute to the isotopic pattern, creating M+1, M+3, and M+5 peaks of lower intensity.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

This section outlines a standardized protocol for the analysis of 3,5-Dichloro-N-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile organic compounds.[8]

Materials and Reagents:

  • 3,5-Dichloro-N-methylaniline standard

  • High-purity solvent (e.g., methanol, acetonitrile)

  • GC-MS system equipped with an electron ionization (EI) source

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 3,5-Dichloro-N-methylaniline in a suitable high-purity solvent at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 250 °C

      • Injection Mode: Splitless

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 1 minute

        • Ramp: 20 °C/min to 280 °C

        • Final hold: 5 minutes at 280 °C

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Mass Spectrometer (MS) Conditions:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 50-250

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

  • Data Acquisition:

    • Inject 1 µL of the prepared standard solution into the GC-MS system.

    • Acquire the data in full scan mode to obtain the complete mass spectrum.

Workflow for GC-MS Analysis of 3,5-Dichloro-N-methylaniline

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Dilute Create Working Standards Stock->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Full Scan Spectrum Detect->Acquire Identify Identify Molecular Ion Cluster Acquire->Identify Compare Compare with Theoretical Pattern Identify->Compare Isotope_Interpretation Start Observe Molecular Ion Region Check_M_plus_2 Is M+2 Peak Present? Start->Check_M_plus_2 Check_M_plus_4 Is M+4 Peak Present? Check_M_plus_2->Check_M_plus_4 Yes No_Cl Conclusion: No Chlorine Atoms Check_M_plus_2->No_Cl No Ratio_3_1 Is M:M+2 Ratio ~3:1? Check_M_plus_4->Ratio_3_1 No Ratio_9_6_1 Is M:M+2:M+4 Ratio ~9:6:1? Check_M_plus_4->Ratio_9_6_1 Yes One_Cl Conclusion: One Chlorine Atom Ratio_3_1->One_Cl Yes Inconclusive Inconclusive or Complex Pattern Ratio_3_1->Inconclusive No Two_Cl Conclusion: Two Chlorine Atoms Ratio_9_6_1->Two_Cl Yes Ratio_9_6_1->Inconclusive No

Caption: A decision tree illustrating the logical steps for determining the number of chlorine atoms based on the isotopic pattern in a mass spectrum.

Fragmentation Patterns: Additional Structural Confirmation

Beyond the molecular ion cluster, the fragmentation pattern provides further structural information. In electron ionization mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. For 3,5-Dichloro-N-methylaniline, common fragmentation pathways may include the loss of a methyl group (-CH₃), a chlorine atom (-Cl), or hydrogen cyanide (-HCN) from the aniline ring. The isotopic patterns of these fragment ions will also reflect the number of chlorine atoms they contain. For instance, a fragment ion that retains both chlorine atoms will exhibit the characteristic 9:6:1 isotopic pattern at a lower m/z value.

Conclusion

The interpretation of isotopic patterns is a fundamental skill in mass spectrometry for the structural elucidation of organic molecules. The distinct isotopic signature of chlorine provides a highly reliable method for confirming the presence and number of chlorine atoms in a compound. For 3,5-Dichloro-N-methylaniline, the characteristic M, M+2, and M+4 peaks with an approximate 9:6:1 intensity ratio serve as a definitive indicator of its dichlorinated nature. By combining this information with a robust experimental protocol and an understanding of fragmentation patterns, researchers can confidently identify and characterize this and other halogenated compounds.

References

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating 3,5-Dichloro-N-methylaniline Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the integrity of your results is intrinsically linked to the quality of your starting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of your results is intrinsically linked to the quality of your starting materials. This is particularly true for analytical standards, which serve as the benchmark for identity, purity, and concentration measurements. This guide provides an in-depth comparison of what to look for in a Certificate of Analysis (CoA) for a 3,5-Dichloro-N-methylaniline standard, offering insights into the experimental data that underpins a high-quality reference material.

The Critical Role of a Certificate of Analysis

A Certificate of Analysis is more than a mere specification sheet; it is a testament to the rigorous testing a reference material has undergone. For a compound like 3,5-Dichloro-N-methylaniline, which may be used in the synthesis of active pharmaceutical ingredients (APIs) or as a reference for impurity profiling, understanding the nuances of its CoA is paramount. A comprehensive CoA provides a transparent and scientifically sound basis for trusting a standard's fitness for its intended purpose.

This guide will deconstruct the essential components of a CoA for a 3,5-Dichloro-N-methylaniline standard, comparing a high-quality, comprehensively characterized standard with a hypothetical, less rigorously tested alternative.

Comparative Analysis of Key Quality Attributes

A high-quality 3,5-Dichloro-N-methylaniline standard will be accompanied by a detailed CoA that provides not just a purity value, but a wealth of supporting data. Let's examine the critical parameters.

Table 1: Comparison of Certificate of Analysis Data for 3,5-Dichloro-N-methylaniline Standards

ParameterHigh-Quality Standard (Example)Lower-Grade Alternative (Hypothetical)Why it Matters
Identity Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Conforms to known spectral data.Stated as "Conforms to Structure" with no supporting data.unambiguous confirmation of the chemical structure is the foundation of a reference standard. Without spectral data, you are relying on trust alone.
Purity (Assay) 99.8% (by HPLC, quantitative NMR)≥98% (by GC-FID)The method and the precision of the purity determination are critical. A high-purity value without a clear indication of the analytical technique and its validation is less reliable. Quantitative NMR (qNMR) is an absolute method that provides a high degree of accuracy.
Impurities Individual impurities identified and quantified (e.g., 3,5-dichloroaniline < 0.1%, other related substances < 0.05%)."Impurities: ≤ 2%"Knowing the identity and quantity of specific impurities is crucial, as they can interfere with your analysis or be toxicologically relevant.
Residual Solvents <0.1% (by Headspace GC-MS)Not testedResidual solvents from the synthesis process can affect the accurate weighing of the standard and may have their own safety implications.
Water Content 0.05% (by Karl Fischer Titration)Not testedWater content directly impacts the purity value and can lead to inaccurate standard concentrations if not accounted for.
Traceability Traceable to a national metrology institute standard (e.g., NIST) or established through a validated primary method.No statement of traceability.Traceability provides an unbroken chain of comparisons to a recognized standard, ensuring the accuracy and comparability of measurements.

Experimental Protocols for Comprehensive Characterization

To generate the data for a high-quality CoA, a series of validated analytical methods must be employed. Below are representative protocols for the key analyses of a 3,5-Dichloro-N-methylaniline standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The objective of this method is to separate 3,5-Dichloro-N-methylaniline from its potential impurities and accurately determine its purity.

  • Instrumentation: A validated HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common choice for separating aniline derivatives.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components. This method should be validated for linearity, precision, accuracy, and specificity according to ICH Q2(R1) guidelines.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve standard in mobile phase filter Filter through 0.45 µm syringe filter prep->filter inject Inject sample onto C18 column filter->inject separate Gradient elution with Acetonitrile/Water inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate

Figure 1: HPLC Purity Analysis Workflow.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A validated GC-MS system.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for this analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is employed to separate compounds with different boiling points.

  • Mass Spectrometer: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantifying known impurities.

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve standard in a volatile solvent (e.g., Dichloromethane) gc_inject Inject into GC dissolve->gc_inject gc_separate Separate on a capillary column gc_inject->gc_separate ms_detect Detect and fragment ions in MS gc_separate->ms_detect library_search Compare mass spectra to library ms_detect->library_search quantify Quantify known impurities library_search->quantify

Figure 2: GC-MS Impurity Profiling Workflow.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous identification of a chemical's structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent, such as chloroform-d (CDCl₃), is used to dissolve the sample.

  • Experiments:

    • ¹H NMR: Provides information about the number and environment of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the overall structure.

  • Interpretation: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm that the structure is consistent with 3,5-Dichloro-N-methylaniline.

NMR_Workflow A Dissolve sample in deuterated solvent B Acquire 1H NMR spectrum A->B C Acquire 13C NMR spectrum A->C D Acquire 2D NMR spectra (optional) A->D E Process and analyze spectral data B->E C->E D->E F Confirm structure matches 3,5-Dichloro-N-methylaniline E->F

Sources

Validation

A Comparative Analysis of the Cytotoxicity of 3,5-Dichloro-N-methylaniline and Its Parent Fungicides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the realm of agricultural chemistry and toxicology, the evaluation of pesticide safety extends beyond the parent compound...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of agricultural chemistry and toxicology, the evaluation of pesticide safety extends beyond the parent compound to its various metabolites, which can sometimes exhibit greater toxicity. This guide provides an in-depth comparative analysis of the cytotoxicity of 3,5-dichloroaniline (3,5-DCA), a primary metabolite, and its parent dicarboximide fungicides: iprodione, procymidone, and vinclozolin. These fungicides have been widely used to protect crops from a variety of fungal diseases. However, concerns regarding their toxicological profiles, and particularly the heightened toxicity of their common metabolite, 3,5-DCA, necessitate a thorough comparative investigation. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the relative cytotoxicities, underlying mechanisms of action, and robust experimental protocols for their evaluation.

The dicarboximide fungicides, while effective, are known to metabolize into 3,5-DCA in the environment and in biological systems.[1][2] This metabolite has been identified as a significant contributor to the overall toxicity observed, with studies indicating that it is more toxic and persistent than the parent compounds.[2][3] This guide will dissect the available scientific literature to present a clear, data-driven comparison of these compounds, empowering researchers to make informed decisions in their work.

Metabolic Transformation: From Parent Fungicide to Toxic Metabolite

The dicarboximide fungicides iprodione, procymidone, and vinclozolin share a common structural feature: a 3,5-dichlorophenyl group attached to a cyclic imide.[4] It is the cleavage of this imide ring under various environmental and metabolic conditions that leads to the formation of 3,5-dichloroaniline.[4] This transformation is a critical aspect of their toxicology, as the resulting metabolite exhibits a distinct and often more potent toxicological profile.

Diagram: Metabolic Conversion of Dicarboximide Fungicides to 3,5-Dichloroaniline

cluster_0 Parent Dicarboximide Fungicides Iprodione Iprodione Metabolite 3,5-Dichloroaniline (3,5-DCA) Iprodione->Metabolite Metabolic Transformation Procymidone Procymidone Procymidone->Metabolite Metabolic Transformation Vinclozolin Vinclozolin Vinclozolin->Metabolite Metabolic Transformation

Caption: Metabolic pathway of dicarboximide fungicides to 3,5-DCA.

Comparative Cytotoxicity: Unveiling the Potency of 3,5-Dichloroaniline

Studies have demonstrated the potent nephrotoxic effects of 3,5-DCA.[5] In vitro experiments using isolated kidney cells have shown that 3,5-DCA induces cytotoxicity at concentrations where the parent compounds may show lesser or no effect. One study highlighted that 3,5-DCA was the most potent nephrotoxicant among the dichloroaniline isomers.

For instance, research on soil microorganisms has shown that 3,5-DCA, not the parent compound iprodione, was primarily responsible for adverse effects, with in vitro assays confirming the greater toxicity of the metabolite.[6] Another study focusing on the degradation of vinclozolin noted that its metabolite, 3,5-dichloroaniline, is more toxic and persistent.[2]

CompoundCell Line/OrganismAssayEndpointResultReference
3,5-Dichloroaniline Isolated Rat Kidney CellsLDH ReleaseCytotoxicitySignificant LDH release at ≥ 1.0 mM[5]
3,5-Dichloroaniline Soil Ammonia-Oxidizing Bacteria & ArchaeaIn vitro growth inhibitionToxicityConsistently more inhibitory than iprodione[6]
Iprodione Soil Ammonia-Oxidizing Bacteria & ArchaeaIn vitro growth inhibitionToxicityLess inhibitory than 3,5-DCA[6]
Vinclozolin GeneralN/APersistence & ToxicityMetabolite (3,5-DCA) is more toxic and persistent[2]

Mechanisms of Toxicity: A Tale of Two Pathways

The cytotoxic effects of 3,5-dichloroaniline and its parent fungicides are mediated through distinct, yet sometimes overlapping, mechanisms.

3,5-Dichloroaniline: Bioactivation to Reactive Intermediates

The primary mechanism underlying the toxicity of 3,5-DCA is its metabolic bioactivation to highly reactive intermediates. This process, occurring primarily in the liver and kidneys, involves the N-oxidation of the aniline moiety by cytochrome P450 enzymes. The resulting N-hydroxy metabolite can be further oxidized to a nitroso-intermediate, which is a potent electrophile capable of binding to cellular macromolecules, including proteins and DNA, leading to cellular damage and necrosis. This bioactivation pathway is central to the observed nephrotoxicity of 3,5-DCA.

Diagram: Bioactivation Pathway of 3,5-Dichloroaniline

DCA 3,5-Dichloroaniline N_hydroxy N-hydroxy-3,5-dichloroaniline DCA->N_hydroxy N-oxidation (CYP450) Nitroso Nitroso-3,5-dichlorobenzene N_hydroxy->Nitroso Oxidation Cellular_Damage Covalent Binding to Macromolecules Nitroso->Cellular_Damage Necrosis Cellular Necrosis Cellular_Damage->Necrosis

Caption: Bioactivation of 3,5-DCA to cytotoxic reactive intermediates.

Parent Fungicides: Endocrine Disruption

In contrast, the parent dicarboximide fungicides—iprodione, procymidone, and vinclozolin—are well-documented endocrine-disrupting chemicals.[7] Their primary mode of action in this regard is as antagonists of the androgen receptor.[8] Vinclozolin and its other metabolites, M1 and M2, have been shown to competitively bind to the androgen receptor, thereby inhibiting the action of endogenous androgens.[8] This anti-androgenic activity can lead to a range of adverse effects on the male reproductive system. While this mechanism is distinct from the direct cytotoxicity of 3,5-DCA, it represents a significant toxicological concern for the parent compounds.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3,5-DCA and the parent fungicides in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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